Zeorin
Overview
Description
Zeorin is a triterpene compound with the molecular formula C₃₀H₅₂O₂. It is a naturally occurring substance found in various species of lichens. This compound is known for its unique structure, which includes a hopane skeleton substituted by hydroxy groups at positions 6 and 22.
Mechanism of Action
Target of Action
Zeorin, a triterpene found in many lichens , has been shown to exhibit inhibitory activity against bacteria and fungi . It also exhibits inhibitory activity on histamine release from mast cells . This suggests that its primary targets could be bacterial and fungal cells, as well as mast cells in the human immune system.
Mode of Action
This compound interacts with its targets primarily through inhibition. In the case of bacteria and fungi, this compound shows strong inhibition activity . For mast cells, this compound markedly inhibits the release of histamine, showing a potent inhibitory effect by a 40% decrease of histamine release . This suggests that this compound may bind to certain receptors or enzymes in these cells, preventing them from carrying out their normal functions.
Biochemical Pathways
It is known that this compound is a product of the acetate-polymalonate pathway, one of the three main chemical pathways in lichens . The inhibition of histamine release suggests that this compound may affect the biochemical pathways involved in immune response.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activities. By inhibiting the growth of bacteria and fungi, this compound can help to control infections . Its ability to inhibit histamine release from mast cells suggests that it may have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Zeorin is involved in several biochemical reactions within lichens. It interacts with enzymes such as glucan transglycosylase, which is crucial for the elongation of glucan chains in fungal cell walls. The binding of this compound to glucan transglycosylase inhibits its activity, thereby disrupting the hydrolysis and transglycosylation processes essential for fungal cell wall synthesis . Additionally, this compound interacts with various proteins and biomolecules, contributing to its antimicrobial and antifungal properties.
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, this compound inhibits the activity of glucan transglycosylase, leading to impaired cell wall synthesis and ultimately cell death . In bacterial cells, this compound exhibits antibacterial activity by disrupting cell membrane integrity and inhibiting essential metabolic processes. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as glucan transglycosylase. By binding to the active site of this enzyme, this compound inhibits its activity, preventing the elongation of glucan chains in fungal cell walls . This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained antimicrobial effects, but its efficacy may diminish over time as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can maintain its antimicrobial properties for several days, but prolonged exposure may lead to reduced activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial activity with minimal toxic effects. At higher doses, this compound can cause adverse effects such as cytotoxicity and tissue damage . Threshold effects have been observed, where the antimicrobial activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced. Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within lichens. It is synthesized through the mevalonate pathway, which involves the conversion of acetyl-CoA to isopentenyl pyrophosphate, followed by the formation of squalene and subsequent cyclization to produce triterpenes . This compound interacts with enzymes such as squalene synthase and oxidosqualene cyclase, which are essential for its biosynthesis. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its accumulation in fungal cell walls enhances its antifungal properties by directly targeting the site of action.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cell walls of fungal cells, where it exerts its antifungal effects by inhibiting glucan transglycosylase . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended site of action, enhancing its efficacy as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zeorin involves several steps, starting from simpler triterpenoid precursors. The key steps include cyclization, hydroxylation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as lichens. The extraction process involves solvent extraction, followed by purification using techniques like chromatography. Advances in biotechnology have also explored the use of microbial fermentation to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Zeorin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert zeorinone back to this compound or other derivatives.
Substitution: Hydroxy groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for the oxidation of this compound to zeorinone.
Reduction: Wolff-Kishner reduction or Clemmensen reduction can be employed to reduce zeorinone.
Substitution: Reagents like toluenesulfonyl chloride and pyridine are used for dehydration and substitution reactions.
Major Products Formed:
Zeorinone: Formed by oxidation of this compound.
Deoxythis compound: Formed by dehydration of this compound.
Various esters and ethers: Formed by substitution reactions
Scientific Research Applications
Chemistry: Zeorin is used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: It exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promising results in antidiabetic and antioxidant assays, highlighting its potential for treating diabetes and related complications.
Industry: this compound’s unique structure and properties make it useful in the development of bioactive compounds and natural product-based pharmaceuticals .
Comparison with Similar Compounds
Zeorin is structurally similar to other triterpenoids but has unique features that distinguish it from others:
Similar Compounds: Methylorsellinate, methyl–orcinol carboxylate, methyl haematommate, lecanoric acid, salazinic acid, sekikaic acid, usnic acid, gyrophoric acid, and lobaric acid.
Uniqueness: Unlike other triterpenoids, this compound lacks a carboxyl group and a hydroxyl group at position 3, which are considered essential for certain biological activities. .
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBLAIAGFNCVHL-PMVHANJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945223 | |
Record name | Hopane-6,22-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22570-53-2 | |
Record name | Zeorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22570-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hopane-6,22-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is zeorin's primary biological activity of interest?
A1: this compound has demonstrated notable anti-inflammatory and anti-allergic properties. Specifically, research indicates that this compound inhibits histamine release from mast cells, key players in allergic reactions. [, ]
Q2: How does this compound inhibit histamine release from mast cells?
A2: While the exact mechanism is not fully elucidated, studies suggest this compound influences intracellular calcium (Ca2+) concentration, a crucial factor in mast cell degranulation and histamine release. Importantly, this effect does not appear to involve direct blockage of the sarcoplasmic reticulum Ca2+-ATPase. []
Q3: Does this compound interact with the histamine H1 receptor?
A4: While in vitro studies suggest that marmin, another compound found in Aegle marmelos alongside this compound, antagonizes the histamine H1 receptor competitively, [] there's limited evidence to confirm direct interaction between this compound and this receptor.
Q4: Beyond histamine release, does this compound affect other mast cell mediators?
A5: Yes, this compound has shown inhibitory effects on β-hexosaminidase release from mast cells, further supporting its anti-inflammatory properties. Like histamine, β-hexosaminidase is a key mediator released during mast cell degranulation. []
Q5: Has this compound exhibited any antifungal activity?
A6: While not directly demonstrated, research suggests a potential antifungal role. Lichen extracts containing this compound have displayed antifungal properties. Virtual docking analysis indicates this compound might inhibit fungal glucan transglycosylase (Gas2p), an enzyme vital for fungal cell wall construction. By binding to Gas2p, this compound could disrupt fungal cell wall synthesis, leading to growth inhibition. []
Q6: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C30H52O2, and its molecular weight is 444.75 g/mol. [, ]
Q7: What is the chemical structure of this compound?
A8: this compound is a hopane-type pentacyclic triterpenoid with hydroxyl groups at the C6 and C22 positions. It lacks an oxygen function at the C3 position, a characteristic distinguishing it from other hopanoids. []
Q8: What spectroscopic data are available for characterizing this compound?
A8: Various spectroscopic techniques have been employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques provide detailed information about this compound's structure, including the connectivity and spatial arrangement of atoms. [, , ]
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique offers accurate mass measurements, aiding in confirming this compound's molecular formula and identifying fragments for structural elucidation. [, ]
- Gas-Liquid Chromatography (GLC): GLC, particularly when coupled with mass spectrometry, allows for separation and identification of this compound in complex mixtures. []
Q9: What is known about this compound's stability under various conditions?
A9: There is limited specific information in the provided research regarding this compound's stability under various environmental conditions (temperature, pH, light). Further investigation is needed to assess its degradation pathways and long-term stability.
Q10: Is there any information on this compound's toxicity or safety profile?
A10: While this compound is a natural product, the provided research doesn't offer specific data on its toxicity, adverse effects, or safety profile in humans or animals. Thorough toxicological studies are crucial to assess its safety for potential applications.
Q11: What is known about this compound's pharmacokinetic properties (ADME)?
A11: The provided research does not include studies on this compound's absorption, distribution, metabolism, or excretion (ADME). Understanding these properties is crucial for determining its potential as a therapeutic agent.
Q12: What analytical methods are commonly employed to characterize and quantify this compound?
A12: Common analytical techniques for characterizing and quantifying this compound include:
- Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for separating and identifying this compound in lichen extracts. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like mass spectrometry or ultraviolet-visible (UV-Vis) spectroscopy, provides accurate quantification and separation of this compound in complex matrices. []
Q13: Are there any validated analytical methods specifically for this compound analysis?
A13: The provided research doesn't explicitly mention validated analytical methods solely for this compound. Validation of analytical methods is essential to ensure accuracy, precision, and reliability of results.
Q14: How is computational chemistry being used to study this compound?
A16: Molecular docking simulations are being employed to explore this compound's potential interactions with target proteins, such as the fungal enzyme glucan transglycosylase (Gas2p). These simulations help predict binding affinities and potential inhibitory effects. []
Q15: Is there research on this compound's environmental impact and degradation?
A15: The provided research focuses primarily on this compound's biological activity and chemical characterization. Further studies are needed to assess its potential ecotoxicological effects and environmental fate.
Q16: When was this compound first discovered?
A19: While the provided research doesn't pinpoint the exact date of discovery, this compound has been a subject of scientific investigation for several decades. Research dating back to the mid-20th century already explored its chemical structure and properties. [, , ]
Q17: What are some of the milestones in this compound research?
A17: Key milestones in this compound research include:
- Structure elucidation: Determining the complete stereostructure of this compound, establishing its hopane-type triterpenoid nature. [, ]
- Biological activity discovery: Identifying this compound's anti-inflammatory and anti-allergic properties, particularly its ability to inhibit histamine and β-hexosaminidase release from mast cells. [, ]
- Computational studies: Employing molecular docking simulations to explore potential interactions with target proteins, paving the way for understanding its mechanism of action and identifying new applications. []
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